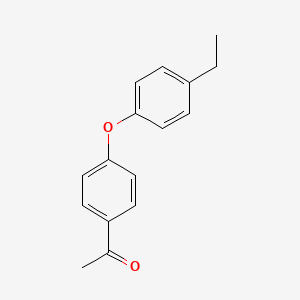

1-(4-(4-Ethylphenoxy)phenyl)ethanone

描述

1-(4-(4-Ethylphenoxy)phenyl)ethanone (CAS: 1041599-72-7) is a diaryl ethanone derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . Its structure consists of an ethanone group (-COCH₃) attached to a biphenyl system substituted with a 4-ethylphenoxy moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research .

属性

IUPAC Name |

1-[4-(4-ethylphenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-13-4-8-15(9-5-13)18-16-10-6-14(7-11-16)12(2)17/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMVAPIVHAURQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthesis Approaches

Alkylation Reactions Alkylation of phenols with alkyl halides can yield phenoxy compounds. For instance, the reaction of 2-(4-benzyloxy)-phenyl ethanol with cyclopropyl methyl bromide in the presence of a base such as potassium hydroxide and a polar aprotic solvent like dimethyl sulfoxide can yield 1-[(benzyloxy)-4-(2-cyclopropyl methoxy) ethyl] benzene. This method can be adapted for synthesizing 1-(4-(4-Ethylphenoxy)phenyl)ethanone by using appropriate starting materials.

Friedel-Crafts Acylation Friedel-Crafts acylation involves acylating an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst. For example, 1-(4-Cyclopropylphenyl)ethanone can be synthesized via Friedel-Crafts acylation of 4-cyclopropylbenzene with acetyl chloride using aluminum chloride as a catalyst. Similarly, this compound could be prepared by acylating 4-ethylphenol with an appropriate acylating agent.

Ether Synthesis The synthesis of ether compounds can be achieved through various methods. One approach involves reacting a phenol with an alkyl halide in the presence of a base. For example, the synthesis of 1-(4-methoxyphenyl)-2-phenoxyethanone involves reacting phenol with 2-bromoacetophenone in the presence of potassium carbonate in acetone. A similar approach could be used for synthesizing this compound, by choosing the right starting materials.

Detailed Procedures and Reaction Conditions

Alkylation with Cyclopropyl Methyl Bromide A procedure involves reacting 2-(4-benzyloxy)-phenyl ethanol with cyclopropyl methyl bromide using potassium hydroxide as a base in dimethyl sulfoxide solvent.

- Reactants: 2-(4-benzyloxy)-phenyl ethanol, cyclopropyl methyl bromide

- Catalyst/Base: Potassium hydroxide

- Solvent: Dimethyl sulfoxide

- Process: React the starting materials in the presence of the base and solvent to yield the desired product.

Friedel-Crafts Acylation of 4-cyclopropylbenzene

- Reactants: 4-cyclopropylbenzene, acetyl chloride

- Catalyst: Aluminum chloride

- Conditions: Anhydrous conditions, controlled temperature to avoid side reactions

Synthesis of 2-Phenoxy-1-phenylethanone Derivatives

- Reactants: Phenol, 2-bromoacetophenone

- Reagents: Potassium carbonate

- Solvent: Acetone

- Process: Stir a mixture of phenol and potassium carbonate in acetone, then add 2-bromoacetophenone dropwise. Heat the mixture to reflux and stir overnight. Cool, filter, and concentrate the filtrate in a vacuum. Dissolve the residue in ethyl acetate, wash with 5% NaOH, dry over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the crude product with ethanol to obtain the desired compound.

Reaction Monitoring and Purification

- Thin Layer Chromatography (TLC): TLC can monitor the progress of the reaction.

- Chromatography: Column chromatography can purify the crude products.

- Recrystallization: Recrystallization is used to obtain pure products. Solvents such as ethanol or benzene are typically used for recrystallization.

Spectral Data and Characterization

- NMR Spectroscopy: NMR spectra are essential for confirming the structure of the synthesized compounds.

- Mass Spectrometry: Mass spectra are used to determine the molecular weight of the synthesized compounds.

- Elemental Analysis: Elemental analysis is performed to confirm the purity and composition of the synthesized compounds.

化学反应分析

Types of Reactions

1-(4-(4-Ethylphenoxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

Substitution: HNO3, Cl2, Br2, in solvents like acetic acid or chloroform.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogen-substituted derivatives.

科学研究应用

1-(4-(4-Ethylphenoxy)phenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(4-(4-Ethylphenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The ethylphenoxy group in the target compound donates electrons via resonance, enhancing stability in electrophilic reactions. In contrast, the trifluoromethyl group (CF₃) in 1-(4-(Trifluoromethyl)phenyl)ethanone withdraws electrons, increasing reactivity in nucleophilic substitutions .

- Heterocyclic vs. Aromatic Substituents : Imidazole (in ) and morpholinylsulfonyl (in ) groups introduce nitrogen or sulfur atoms, altering hydrogen-bonding capacity and bioavailability compared to purely aromatic substituents.

Physical and Chemical Properties

Notes:

生物活性

1-(4-(4-Ethylphenoxy)phenyl)ethanone, also known as a derivative of phenyl ethanones, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including anticancer and antifungal properties. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

- CAS Number : 1041599-72-7

The structure of this compound features an ethylphenoxy group attached to a phenyl ethanone backbone, which may influence its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies : A derivative of this compound demonstrated a mean growth inhibition of 54.25% against HepG2 (liver cancer) cells and 38.44% against HeLa (cervical cancer) cells .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells by modulating protein expression levels associated with cell survival and death pathways, such as increasing Bax and decreasing Bcl-2 levels .

Antifungal Activity

This compound has also been evaluated for its antifungal properties:

- Efficacy Against Fungi : In studies involving various phytopathogenic fungi, derivatives of this compound exhibited moderate to excellent inhibition of mycelial growth. One derivative outperformed traditional fungicides like boscalid in antifungal activity.

- Molecular Docking Studies : These studies elucidated the interaction mechanisms between the compound and fungal targets, confirming that specific hydrogen bonding interactions are critical for antifungal efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural modifications. Research has shown that:

- Substituent Effects : Modifications at various positions on the phenyl rings can enhance or diminish biological activity. For example, alterations at the para position of the ethyl group have been linked to increased potency against certain cancer cell lines .

- Hydrophobic Interactions : The presence of the ethyl group enhances lipophilicity, which may improve cellular uptake and interaction with biological targets.

Study on Anticancer Activity

A comprehensive study published in Molecules explored novel derivatives based on this compound. The findings indicated:

- Selectivity Index : Compound derivatives exhibited a selectivity index indicating that normal cells tolerated these compounds better than tumor cells, with ratios ranging from 23–46-fold higher tolerance in normal L-02 cells compared to cancerous cells .

- Apoptosis Induction : The study confirmed that specific derivatives could induce apoptosis more effectively than established chemotherapeutics like 5-FU .

Evaluation of Antifungal Potential

In another investigation focusing on antifungal activity:

- Synthesis and Testing : A series of derivatives were synthesized and tested against multiple fungal strains. Results showed that certain modifications led to compounds with significantly enhanced antifungal properties compared to standard treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。